4-({[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}methyl)benzoic acid
Description
Structural Features and IUPAC Nomenclature
The complete IUPAC nomenclature for this compound is 4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxymethyl]benzoic acid, which precisely describes the structural arrangement of all functional groups within the molecule. The compound possesses the molecular formula C₁₈H₂₅NO₅ with a molecular weight of 335.4 grams per mole, indicating a moderately sized organic molecule suitable for pharmaceutical applications. The Chemical Abstracts Service registry number 934570-52-2 provides unique identification for this specific structural arrangement. The structural analysis reveals a benzoic acid core substituted at the para position with a methylene bridge connecting to a piperidine ring system that bears a tert-butoxycarbonyl protecting group at the nitrogen atom.
The molecular structure can be represented through the SMILES notation CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)C(=O)O, which provides a linear description of the molecular connectivity. The InChI key CGLNCSVUPUKDKT-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates database searches and structural verification. This compound exhibits specific stereochemical considerations due to the presence of the piperidine ring, which can adopt various conformations depending on environmental conditions and intermolecular interactions. The ether linkage between the piperidine ring and the benzyl methylene group creates additional conformational flexibility that may influence the compound's reactivity and binding properties.
| Molecular Property | Value |
|---|---|
| IUPAC Name | 4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxymethyl]benzoic acid |
| Molecular Formula | C₁₈H₂₅NO₅ |
| Molecular Weight | 335.4 g/mol |
| Chemical Abstracts Service Number | 934570-52-2 |
| InChI Key | CGLNCSVUPUKDKT-UHFFFAOYSA-N |
| Assay Purity | 97% |
The three-dimensional structure of this compound reveals important spatial relationships between functional groups that influence its chemical behavior. The benzoic acid carboxyl group adopts a planar configuration with the aromatic ring, while the methylene linker provides rotational freedom that allows the piperidine ring to adopt various spatial orientations. The tert-butoxycarbonyl group extends away from the piperidine nitrogen, creating steric hindrance that influences the ring's conformational preferences. These structural features collectively determine the compound's reactivity profile and its suitability for specific synthetic transformations.
Role of tert-Butoxycarbonyl (Boc) Protecting Groups in Piperidine Chemistry
The tert-butoxycarbonyl protecting group represents one of the most widely utilized amine protection strategies in pharmaceutical synthesis, offering exceptional versatility and reliability in complex synthetic sequences. This protecting group effectively masks the basicity of the piperidine nitrogen, preventing unwanted side reactions while maintaining the structural integrity of the heterocyclic system. The incorporation of tert-butoxycarbonyl groups into piperidine chemistry enables the execution of reactions that would otherwise be incompatible with free amine functionality, significantly expanding the synthetic utility of these compounds. The strategic application of tert-butoxycarbonyl protection has revolutionized piperidine chemistry by allowing chemists to perform selective transformations at other sites within the molecule without interference from the nitrogen center.
The installation of tert-butoxycarbonyl groups typically employs di-tert-butyl dicarbonate in the presence of a suitable base, providing a reliable and high-yielding protection strategy. This reaction proceeds through nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butyl carbonate and subsequent decarboxylation to yield carbon dioxide and tert-butoxide. The reaction conditions are generally mild and compatible with a wide range of functional groups, making this protection strategy particularly valuable in multi-functional molecule synthesis. The resulting tert-butoxycarbonyl-protected piperidines exhibit enhanced solubility characteristics and reduced basicity, facilitating their handling and purification.
The deprotection of tert-butoxycarbonyl groups can be achieved under acidic conditions, typically using trifluoroacetic acid in dichloromethane, which provides selective removal without affecting other acid-sensitive functional groups. The deprotection mechanism involves initial protonation of the carbonyl oxygen, followed by loss of the tert-butyl cation and subsequent decarboxylation to regenerate the free amine. This process generates carbon dioxide gas, requiring adequate ventilation and precluding the use of closed reaction systems. The selectivity of tert-butoxycarbonyl deprotection allows for orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions to achieve specific synthetic outcomes.
| Protection Parameter | Characteristic |
|---|---|
| Installation Reagent | Di-tert-butyl dicarbonate |
| Installation Base | Triethylamine or sodium carbonate |
| Deprotection Conditions | Trifluoroacetic acid in dichloromethane |
| Selectivity | High selectivity over other protecting groups |
| Reaction Byproducts | Carbon dioxide and tert-butanol |
| Temperature Range | Room temperature to 80°C |
The steric bulk of the tert-butoxycarbonyl group provides additional synthetic advantages by influencing the conformational preferences of the piperidine ring and directing the stereochemical outcome of subsequent reactions. This steric influence can be exploited to achieve selective functionalization at specific positions within the molecule, contributing to the overall synthetic strategy. The electron-withdrawing nature of the tert-butoxycarbonyl group also modifies the electronic properties of the piperidine ring, affecting its reactivity toward electrophilic and nucleophilic reagents. These combined effects make tert-butoxycarbonyl-protected piperidines particularly valuable as synthetic intermediates in pharmaceutical chemistry.
Significance of Benzoic Acid Moieties in Pharmaceutical Intermediates
Benzoic acid derivatives occupy a central position in pharmaceutical intermediate chemistry due to their exceptional versatility and well-established synthetic transformations. The carboxylic acid functionality provides multiple reactive sites for coupling reactions, esterification, and amide bond formation, making these compounds invaluable building blocks for drug synthesis. The aromatic ring system offers opportunities for further functionalization through electrophilic aromatic substitution reactions, enabling the introduction of additional pharmacophoric elements. The combination of chemical stability and synthetic accessibility has established benzoic acid derivatives as fundamental components in pharmaceutical manufacturing, with applications spanning multiple therapeutic areas including antimicrobial agents, local anesthetics, and antihistamines.
The pharmaceutical industry extensively utilizes benzoic acid derivatives as key intermediates in the synthesis of complex drug molecules, leveraging their predictable reactivity and commercial availability. These compounds serve as starting materials for the preparation of ester prodrugs, where the benzoic acid moiety can be modified to improve pharmacokinetic properties such as bioavailability and metabolic stability. The aromatic carboxylic acid functionality facilitates the formation of amide bonds with amino acid residues, enabling the construction of peptide-like drug molecules with enhanced therapeutic properties. The structural diversity accessible through benzoic acid chemistry has led to the development of numerous pharmaceutical agents across various therapeutic categories.
The antimicrobial properties inherent to benzoic acid and its derivatives contribute additional value to pharmaceutical formulations, where these compounds can serve dual roles as active ingredients and preservatives. The mechanism of antimicrobial action involves disruption of cellular pH homeostasis, leading to inhibition of microbial growth and reproduction. This property has been exploited in topical pharmaceutical preparations, where benzoic acid derivatives provide both therapeutic efficacy and formulation stability. The safety profile of benzoic acid derivatives, established through extensive toxicological evaluation, supports their widespread use in pharmaceutical applications.
The synthetic accessibility of benzoic acid derivatives through various chemical pathways enhances their utility as pharmaceutical intermediates. Traditional methods include oxidation of toluene derivatives, while modern approaches employ catalytic processes and biotechnological synthesis routes. The scalability of these synthetic methods ensures reliable supply chains for pharmaceutical manufacturing, supporting both research and commercial production requirements. The ability to introduce diverse substituents onto the benzoic acid framework through established synthetic methodologies provides pharmaceutical chemists with powerful tools for structure-activity relationship optimization and lead compound development.
| Pharmaceutical Application | Utility |
|---|---|
| Antimicrobial Agents | Direct therapeutic activity and preservative function |
| Local Anesthetics | Synthetic intermediate for ester-type anesthetics |
| Antihistamines | Building block for antihistamine drug synthesis |
| Prodrug Development | Esterification for improved pharmacokinetics |
| Peptide Synthesis | Amide bond formation with amino acids |
| Formulation Stability | pH buffering and antimicrobial preservation |
Properties
IUPAC Name |
4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxymethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-8-15(9-11-19)23-12-13-4-6-14(7-5-13)16(20)21/h4-7,15H,8-12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLNCSVUPUKDKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656431 | |
| Record name | 4-({[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934570-52-2 | |
| Record name | 1-(1,1-Dimethylethyl) 4-[(4-carboxyphenyl)methoxy]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934570-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-({[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-({[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}methyl)benzoic acid, also known as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, has garnered attention for its potential biological activities, particularly in the field of targeted protein degradation. This compound's structure features a piperidine ring and a benzoic acid moiety, which are critical for its interactions with biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H23NO4
- CAS Number : 845305-83-1
- SMILES : O=C(N(CC1)CCC1C(C=C2)=CC=C2C(O)=O)OC(C)(C)C
The biological activity of this compound primarily stems from its role in facilitating the targeted degradation of specific proteins. The incorporation of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, allowing for better interaction with target proteins.
Key Mechanisms:
- Target Protein Interaction : The piperidine moiety allows for specific binding to target proteins, which is crucial in PROTAC applications.
- Linker Flexibility : The semi-flexible nature of the linker impacts the three-dimensional orientation of the degrader, potentially optimizing drug-like properties and enhancing efficacy.
Biological Activity Overview
Research indicates that compounds like this compound may exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown promise in inhibiting cancer cell proliferation through targeted degradation mechanisms.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Case Study on Anticancer Efficacy : A study demonstrated that a related compound effectively targeted and degraded a specific oncoprotein in breast cancer cells, leading to reduced cell viability and increased apoptosis rates. This highlights the potential for this compound in cancer therapy.
- Enzyme Interaction Studies : Research has indicated that compounds with similar piperidine structures can inhibit enzymes involved in critical metabolic pathways, suggesting that this compound may have similar effects.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "4-({[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}methyl)benzoic acid":
While the query specifically asks about "this compound", it is important to note that there is a compound with a similar name, "(4-(((1-(TERT-BUTOXYCARBONYL)PIPERIDIN-4-YL)OXY)METHYL)PHENYL)BORONIC ACID" . Additionally, several search results mention related compounds that contain the tert-butoxycarbonyl piperidine group, which are relevant to the query .
Here's a summary of the applications of these related compounds:
- As an intermediate in the synthesis of Ampreloxetine: 2-(1-(tert-Butoxycarbonyl)piperidine-4-yl)benzoic acid is used as an intermediate for preparing ampreloxetine, a norepinephrine reuptake inhibitor .
-
Linkers in PROTAC Development: Several compounds containing the tert-butoxycarbonyl piperidine group are useful as linkers in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
- Examples include:
- 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid, which is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
- ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .
- Other similar linkers in this series are also available .
- Examples include:
- (4-(((1-(TERT-BUTOXYCARBONYL)PIPERIDIN-4-YL)OXY)METHYL)PHENYL)BORONIC ACID: This compound with CAS Number: 1224449-13-1, has the IUPAC name (4-(((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid .
Chemical Reactions Analysis
Method A: Lithium Hydroxide (LiOH)-Mediated Hydrolysis
-
Reagents : LiOH in tetrahydrofuran (THF)/methanol (MeOH)
-
Conditions : 60°C for 2 hours
-
Yield : 94.6%
-
Procedure :
Method B: Sodium Hydroxide (NaOH)-Mediated Hydrolysis
-
Reagents : NaOH in ethanol (EtOH)
-
Conditions : Room temperature for 72 hours
-
Yield : 92%
-
Procedure :
Comparison of Hydrolysis Methods
| Parameter | Method A (LiOH) | Method B (NaOH) |
|---|---|---|
| Temperature | 60°C | Room temperature |
| Reaction Time | 2 hours | 72 hours |
| Yield | 94.6% | 92% |
| Solvent System | THF/MeOH | EtOH |
Functional Group Reactivity
The compound’s key functional groups include:
-
tert-Butoxycarbonyl (Boc) Group : Provides steric protection for the piperidine nitrogen, enabling selective reactions at the carboxylic acid or benzyloxy positions .
-
Carboxylic Acid (-COOH) : Participates in acid-base reactions, esterifications, and couplings (e.g., amide bond formation with EDC/HOBt) .
Deprotection of the Boc Group
While not directly reported for this compound, analogous Boc-protected piperidines undergo deprotection under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) .
Coupling Reactions
The carboxylic acid moiety enables conjugation with amines or alcohols:
Amide Bond Formation
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
-
Conditions : Room temperature in dichloromethane (DCM) or dimethylformamide (DMF).
-
Applications : Used to generate prodrugs or targeted delivery systems .
Stability Under Physiological Conditions
The compound remains stable in neutral aqueous solutions but undergoes gradual hydrolysis of the Boc group in acidic environments (pH < 4) .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Linker Variations
a) 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid (CAS: 170838-26-3)
- Structure : The benzoic acid is directly attached to the piperidine at the 4-position without an oxymethyl linker.
- Key Differences: Similarity Score: 0.97 (vs. target compound) .
- Applications : Used in rigid ligand-receptor interactions due to direct conjugation .
b) 2-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]sulfonyl}benzoic acid
- Structure : Features a sulfonyl (-SO₂-) linker instead of oxymethyl.
- Key Differences :
c) 3-({1-[(tert-Butoxy)carbonyl]piperidin-4-yl}carbonyl)benzoic acid (OT-6855)
Piperidine vs. Piperazine Derivatives
a) 3-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid
- Structure : Replaces piperidine with piperazine.
- Key Differences :
b) 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid (CAS: 162046-66-4)
- Structure : Direct conjugation of piperazine to benzoic acid.
- Key Differences: Similarity Score: 0.84 (vs. target compound) .
Functional Group Modifications
a) 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid (CAS: 210963-04-5)
- Structure: Incorporates a methylamino group in the linker.
- Molecular Weight: 265.31 g/mol, lower due to the simplified linker .
b) 4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid (CAS: 1259323-78-8)
Comparative Data Table
| Compound Name | CAS | Molecular Weight | Linker Type | Ring System | Key Applications |
|---|---|---|---|---|---|
| Target Compound | 149353-75-3 | 321.37 | Oxymethyl | Piperidine | Protease inhibitors, drug cores |
| 2-(1-Boc-piperidin-4-yl)benzoic acid | 170838-26-3 | 329.40 | Direct | Piperidine | Rigid ligand synthesis |
| 3-{[4-Boc-piperazin-1-yl]methyl}benzoic acid | 2795521 (CID) | 329.40 | Methyl | Piperazine | Serotonin receptor modulators |
| 4-((1-Boc-azetidin-3-yl)oxy)benzoic acid | 1259323-78-8 | 293.31 | Oxy | Azetidine | Click chemistry intermediates |
Preparation Methods
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Type) Method
One robust approach involves a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid derivative bearing the piperidinyl ether substituent. This method is characterized by:
- Reactants: Aryl halide (e.g., 4-(bromomethyl)benzoic acid derivative) and boronic acid with Boc-protected piperidine.
- Catalyst: Bis(di-tert-butyl-(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (0.1 equiv).
- Base: Tripotassium phosphate (2.5 equiv).
- Solvent: Mixture of dioxane and water.
- Conditions: Degassing under nitrogen, heating at 90°C for 2 hours.
- Workup: Extraction with ethyl acetate and water, washing, drying, and purification by silica gel chromatography.
This method yields the Boc-protected piperidinyl ether linked to the aromatic ring with high purity and good yields (~90%).
Nucleophilic Substitution via Activated Piperidine Derivative
An alternative preparation involves the synthesis of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate as an activated intermediate, which undergoes nucleophilic substitution with a hydroxymethyl benzoate derivative:
- Preparation of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate with high yield (~95%) under nitrogen atmosphere at 100–105°C for 24 hours.
- Subsequent reaction with 4-(hydroxy)methylbenzoic acid or its esters to form the ether linkage.
- Purification by filtration and drying.
This method offers excellent yields and is suitable for scale-up.
Carbodiimide-Mediated Coupling and Cyclization
A reported synthesis uses carbodiimide coupling reagents to activate carboxylic acid groups for amide or ester bond formation, followed by cyclization steps to form the piperidine ring and Boc protection:
- Reagents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), 1-hydroxybenzotriazole (HOBt).
- Conditions: Stirring in dichloromethane under nitrogen at room temperature for 5–10 hours.
- Quenching with sodium bicarbonate solution and extraction.
- Further treatment with p-toluenesulfonic acid monohydrate under reflux to promote cyclization or functional group transformations.
- Final purification by column chromatography.
This route yields the target compound in approximately 70% yield with good purity, confirmed by NMR and mass spectrometry.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Aryl halide, boronic acid, Pd catalyst, K3PO4, dioxane/water, 90°C, 2 hr | ~90 | High purity, scalable, mild conditions |
| Nucleophilic Substitution | tert-butyl 4-methylsulfonylpiperidine, hydroxymethylbenzoate, 100–105°C, 24 hr | 95 | Excellent yield, suitable for large scale |
| Carbodiimide-Mediated Coupling | EDCI, HOBt, dichloromethane, RT, 5–10 hr; reflux with p-TsOH | 70 | Moderate yield, requires careful workup |
Detailed Research Findings
Reaction Efficiency : The nucleophilic substitution using tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate provides the highest yield (95%) and is favored for industrial applications due to operational simplicity and scalability.
Catalyst Use : The palladium-catalyzed cross-coupling method is highly effective for forming the ether bond with minimal side reactions, yielding a clean product suitable for medicinal chemistry applications.
Purification Techniques : Silica gel chromatography with ethyl acetate/heptane or dichloromethane/methanol/ammonium hydroxide mixtures is commonly employed to achieve high purity, as confirmed by NMR and mass spectrometry data.
Protecting Group Stability : The tert-butoxycarbonyl group remains stable under the reaction conditions used in these methods, allowing for selective deprotection in downstream synthetic steps if required.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-({[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}methyl)benzoic acid?
- Methodological Answer : The synthesis typically involves three key steps:
Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ in THF/water) to yield 1-Boc-piperidin-4-ol .
Coupling the Boc-protected piperidine with a benzyl bromide derivative (e.g., 4-(bromomethyl)benzoic acid methyl ester) via nucleophilic substitution in the presence of a base like K₂CO₃ .
Hydrolysis of the methyl ester to the carboxylic acid using NaOH in ethanol/water, followed by acidification (HCl) to precipitate the final product .
- Key Characterization : Confirmation via ¹H NMR (e.g., δ ~1.4 ppm for Boc methyl groups) and HPLC purity >95% .
Q. How is the molecular weight and purity of this compound validated?
- Methodological Answer :
- Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak (calculated for C₁₈H₂₅NO₅: 335.17 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% recommended for biological assays) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content are matched to theoretical values (e.g., %C deviation <0.3%) .
Q. What are the primary applications of this compound in academic research?
- Answer :
- Medicinal Chemistry : Serves as a precursor for protease inhibitors or kinase-targeting molecules due to its carboxylic acid moiety, enabling amide bond formation .
- Material Science : The Boc group allows selective deprotection for polymer functionalization .
- Enzyme Studies : Used to design probes for studying piperidine-dependent enzymatic mechanisms .
Advanced Research Questions
Q. How can researchers optimize coupling reactions to minimize byproducts during synthesis?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity of the benzyl bromide intermediate .
- Catalysis : Add catalytic KI to improve nucleophilic substitution efficiency .
- Temperature Control : Reactions at 50–60°C reduce side reactions (e.g., elimination) while maintaining yield .
- Byproduct Mitigation : Silica gel chromatography (hexane/ethyl acetate gradient) removes unreacted starting materials .
Q. How do contradictory NMR spectral data for Boc-protected intermediates arise, and how are they resolved?
- Answer :
- Root Causes :
- Rotameric Equilibria : Boc groups cause splitting of piperidine ring proton signals in DMSO-d₆ due to restricted rotation .
- Impurity Artifacts : Residual solvents (e.g., THF) may overlap with target peaks.
- Resolution Strategies :
- Variable Temperature NMR : Heating to 60°C simplifies spectra by accelerating conformational exchange .
- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks by correlating ¹H-¹H and ¹H-¹³C couplings .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC:
- Acidic Conditions (pH <3) : Rapid Boc deprotection occurs, forming piperidin-4-ol derivatives .
- Neutral/Basic Conditions : Stable for >48 hours, making it suitable for cell-based assays .
- Light/Temperature Stability : Store at –20°C in amber vials to prevent photodegradation of the Boc group .
Handling and Safety
- Hazards : Skin irritation (H315), eye damage (H319), and respiratory sensitization (H335) .
- Precautions : Use fume hoods, nitrile gloves, and PPE. Neutralize waste with dilute acetic acid before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
